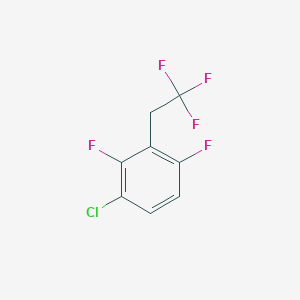

1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene

Description

1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with a benzene core substituted by chlorine, fluorine, and a trifluoroethyl group. Its molecular formula is C₈H₄ClF₅, featuring:

- Chlorine at position 1 (para to the trifluoroethyl group).

- Fluorine atoms at positions 2 and 4 (meta and para to chlorine).

- A 2,2,2-trifluoroethyl group (-CF₂CF₃) at position 2.

This structure combines strong electron-withdrawing effects (Cl, F) with the steric and lipophilic influence of the trifluoroethyl substituent. Such properties are critical in pharmaceutical and agrochemical applications, where fluorine enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

1-chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-5-1-2-6(10)4(7(5)11)3-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOANXKUSEDJIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents such as chlorine or fluorine under controlled conditions. The trifluoroethyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoroethyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride may be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

Pharmaceuticals

1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene is utilized in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the bioactivity and metabolic stability of drug candidates. For instance:

- Antiviral Agents : The compound has been investigated as a potential precursor in the synthesis of antiviral drugs that require fluorinated aromatic systems for improved efficacy and reduced toxicity.

Agrochemicals

In agrochemical research, this compound serves as an important building block for developing herbicides and pesticides. The incorporation of fluorine atoms often leads to increased potency and selectivity against target pests while minimizing environmental impact.

Materials Science

The compound's properties lend themselves well to applications in materials science:

- Fluorinated Polymers : It can be used in the production of high-performance polymers that exhibit resistance to solvents and thermal degradation.

- Coatings : Fluorinated compounds are often used in coatings for their water-repellent and stain-resistant properties.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene in synthesizing a novel class of antiviral agents. Researchers reported that the introduction of fluorine significantly enhanced the binding affinity of these compounds to viral targets compared to their non-fluorinated counterparts.

Case Study 2: Development of Fluorinated Herbicides

In agricultural chemistry research, this compound was employed as an intermediate in synthesizing a new herbicide. The resulting product exhibited enhanced herbicidal activity against resistant weed species while showing lower toxicity to non-target plants.

Mechanism of Action

The mechanism by which 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Lipophilicity and Bioavailability

Steric Effects

- For example, 1-Chloro-2,4-bis(trifluoromethyl)benzene lacks this bulk, enabling tighter packing in crystal structures.

Reactivity

- Chlorine at position 1 (para to substituents) facilitates nucleophilic aromatic substitution (SNAr) in all listed compounds. However, the presence of electron-donating groups (e.g., methoxy in ) slows such reactions compared to purely electron-withdrawing substituents .

Biological Activity

1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene (CAS: 1099598-22-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved interaction with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

The empirical formula of 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene is , with a molecular weight of approximately 212.57 g/mol. Its structure features a chloro group and two difluoromethyl groups on a benzene ring, which are known to influence its reactivity and biological interactions.

Anticancer Activity

Fluorinated benzene derivatives are often explored for their anticancer properties. The addition of trifluoromethyl groups has been associated with enhanced potency in various cancer models. For example, modifications in similar compounds have resulted in significant increases in cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The structural characteristics of 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene may suggest potential for similar applications.

Case Studies

-

Cytotoxicity Assays : In vitro studies on structurally related fluorinated compounds have shown enhanced cytotoxic effects compared to non-fluorinated analogs. For instance, a study reported that the introduction of trifluoromethyl groups significantly increased the cytotoxicity of certain benzene derivatives against cancer cell lines .

Compound EC50 (µM) Cell Line Compound A (non-fluorinated) >40 MCF-7 Compound B (fluorinated) 0.23 MCF-7 Compound C (fluorinated) 0.004 HepG2 - Mechanistic Studies : Molecular docking studies indicate that fluorinated compounds can enhance binding affinity to target proteins involved in cancer progression. The presence of fluorine atoms alters the electronic properties of the molecule, potentially increasing its interaction with active sites on enzymes or receptors .

Research Findings

Recent reviews highlight the importance of fluorine in medicinal chemistry. The incorporation of fluorinated groups has been shown to improve the pharmacokinetic profiles of drugs by enhancing metabolic stability and bioavailability . While specific data on 1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene is sparse, the general trends observed in related compounds suggest promising avenues for further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.